molecular formula C16H16FNO2 B12821393 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid

Cat. No.: B12821393
M. Wt: 273.30 g/mol
InChI Key: UMFZEMGEOWQBNG-UHFFFAOYSA-N
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Description

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid is a synthetic compound featuring a cyclohexane ring substituted with a carboxylic acid group at position 1 and a 6-fluoroquinolin-4-yl moiety at position 2. This compound’s structural hybridity makes it relevant in medicinal chemistry, particularly for antimicrobial or enzyme-targeting applications .

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

4-(6-fluoroquinolin-4-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H16FNO2/c17-12-5-6-15-14(9-12)13(7-8-18-15)10-1-3-11(4-2-10)16(19)20/h5-11H,1-4H2,(H,19,20)

InChI Key

UMFZEMGEOWQBNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=C3C=C(C=CC3=NC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinoline derivatives .

Scientific Research Applications

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties
Compound Name Substituent(s) on Cyclohexane Melting Point (°C) Solubility (Key Observations) Key Structural Features
4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid 6-Fluoroquinolin-4-yl Not reported Likely low in water (hydrophobic aryl) Aromatic quinoline, fluorine substituent
4-(4-Chlorophenyl)cyclohexanecarboxylic acid 4-Chlorophenyl 252–254 Slightly soluble in chloroform, DMSO Chlorinated aromatic ring
4-[[[(4-Chlorophenyl)sulfonyl]amino]methyl]cyclohexanecarboxylic acid Sulfonamide + chlorophenyl Not reported Amphiphilic (acidic/basic groups) Sulfonamide enhances H-bonding
4-Formylcyclohexanecarboxylic acid Formyl Not reported Polar (due to aldehyde and COOH) Aldehyde group introduces reactivity

Key Observations :

  • The chlorophenyl derivative (CAS 49708-81-8) exhibits a high melting point (252–254°C), attributed to strong van der Waals interactions and aromatic stacking .
  • Sulfonamide-containing analogs (e.g., CAS 317375-82-9) display amphiphilic properties due to the sulfonamide’s basicity and the carboxylic acid’s acidity, enhancing solubility in polar solvents .
  • The fluoroquinoline substituent introduces significant hydrophobicity, likely reducing aqueous solubility but improving membrane permeability for biological targeting .
Structural and Conformational Analysis
  • Cyclohexane Conformation : All analogs adopt a chair conformation for the cyclohexane ring, minimizing steric strain. Substituent positions (cis/trans) influence crystal packing and intermolecular interactions. For example, Ashfaq et al. (2015) demonstrated that sulfonamide derivatives form layered structures via N–H···O hydrogen bonds .
  • Stereochemical Impact : The trans isomer of 4-(4-chlorophenyl)cyclohexanecarboxylic acid shows higher symmetry and thermal stability compared to cis counterparts, as seen in its elevated melting point .

Biological Activity

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid, also known as (Z)-4-(6-fluoroquinolin-4-yl)cyclohexanecarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C16H16FNO2
  • Molecular Weight : 273.302 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders and cancer.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Initial studies have shown that derivatives of quinoline compounds often possess significant antimicrobial properties. The presence of the cyclohexanecarboxylic acid moiety may enhance this activity by improving solubility and cellular uptake.
  • Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. It is hypothesized that its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Enzyme Inhibition : Specific focus has been placed on its role as an inhibitor of enzymes such as DGAT1 (diacylglycerol O-acyltransferase 1), which is implicated in lipid metabolism and obesity-related disorders.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid:

  • Study on DGAT1 Inhibition :
    • A study reported that derivatives similar to this compound showed promising results as DGAT1 inhibitors, with IC50 values indicating potent inhibition (Table 1).
CompoundHuman DGAT1 IC50 (nM)Mouse DGAT1 IC50 (nM)Log D
4A2.13.71.42
3A1.72.21.62
  • These findings suggest that modifications to the quinoline structure can significantly impact enzyme inhibition potency.
  • Anticancer Activity :
    • In vitro studies demonstrated that related compounds could reduce cell viability in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary data indicate favorable pharmacokinetic properties for related compounds:

PK ParametersRat Data
Bioavailability (F%)19%
Clearance (Cl, mL/min/kg)3.0
Volume of Distribution (Vdss, L/kg)0.34
Half-life (t1/2, h)3.7

These parameters suggest that the compound may have a reasonable duration of action and systemic exposure following administration.

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